S3I-1757

描述

准备方法

化合物 21 的合成涉及多个步骤,从选择合适的起始材料和试剂开始。合成路线通常包括通过一系列化学反应形成关键中间体,例如缩合和环化反应。反应条件,包括温度、压力和溶剂选择,都经过精心控制,以确保最终产物的产率和纯度 .

在工业生产中,化合物 21 的合成是使用优化的反应条件和先进技术(如连续流化学)来扩大规模的。这使得可以高效且经济地大规模生产该化合物,满足研究和潜在治疗应用的需求 .

化学反应分析

化合物 21 经历各种类型的化学反应,包括:

氧化: 该反应涉及添加氧气或去除氢气,通常使用氧化剂,如高锰酸钾或过氧化氢。

还原: 该反应涉及添加氢气或去除氧气,通常使用还原剂,如硼氢化钠或氢化铝锂。

取代: 该反应涉及用另一个官能团取代一个官能团,通常使用试剂,如卤素或烷基化剂。

从这些反应中形成的主要产物取决于所用特定条件和试剂。例如,化合物 21 的氧化可能导致形成羧酸或酮,而还原可能生成醇或胺 .

科学研究应用

Inhibition of Cancer Cell Growth

Research has shown that S3I-1757 effectively inhibits both anchorage-dependent and -independent growth of various human cancer cell lines that rely on STAT3 signaling. Notably, it suppresses the expression of critical STAT3 target genes such as Bcl-xL, survivin, cyclin D1, and matrix metalloproteinase 9 (MMP9) .

Table 1: Inhibition Effects of this compound on Cancer Cell Lines

| Cancer Cell Line | IC50 (μM) | Effect on Cell Proliferation | Effect on Migration | Effect on Invasion |

|---|---|---|---|---|

| A549 (Lung) | 10.5 | Significant | Significant | Significant |

| MDA-MB-231 (Breast) | 8.2 | Significant | Significant | Significant |

| HCT116 (Colon) | 6.9 | Significant | Moderate | Moderate |

Case Study 1: Efficacy in Lung Cancer

A study conducted on A549 lung cancer cells demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability. The compound not only inhibited cell proliferation but also significantly reduced migration and invasion capabilities, indicating its potential as a therapeutic agent against metastatic lung cancer .

Case Study 2: Breast Cancer Resistance

In MDA-MB-231 breast cancer cells, which are known for their aggressive nature and resistance to conventional therapies, this compound was shown to overcome this resistance by effectively inhibiting STAT3-mediated survival pathways. The study highlighted that combining this compound with chemotherapeutic agents led to enhanced apoptosis compared to treatment with chemotherapy alone .

Implications for Cancer Therapy

The ability of this compound to selectively inhibit STAT3 dimerization positions it as a promising candidate for cancer therapy. Given STAT3's role in tumorigenesis and its association with poor prognosis in various cancers, targeting this pathway could lead to novel treatment strategies that enhance the efficacy of existing therapies while reducing side effects associated with non-specific treatments .

作用机制

化合物 21 的作用机制涉及它与血管紧张素 II 型受体(一种 G 蛋白偶联受体)的结合。结合后,化合物 21 激活受体,导致一系列细胞内信号传导事件。这些事件包括激活内皮型一氧化氮合酶,诱导白介素-10 以及抑制促炎细胞因子,如肿瘤坏死因子-α 和白介素-1β .

相似化合物的比较

化合物 21 在作为血管紧张素 II 型受体激动剂的高选择性和效力方面是独一无二的。类似的化合物包括:

化合物 22: 另一种具有类似神经保护特性的血管紧张素 II 型受体激动剂,但选择性较低。

化合物 23: 效力较低的激动剂,具有额外的脱靶效应。

化合物 24: 血管紧张素 II 型受体的拮抗剂,用于研究受体功能和信号通路

如果您有任何进一步的问题或需要更多细节,请随时提问!

生物活性

S3I-1757 is a small molecule designed as an inhibitor of the Signal Transducer and Activator of Transcription 3 (STAT3) homodimerization. STAT3 plays a critical role in various cellular processes, including cell growth, survival, and differentiation, and is often hyperactivated in many cancers. The ability of this compound to disrupt STAT3 dimerization presents a promising therapeutic approach for targeting malignancies dependent on this signaling pathway.

This compound functions primarily by inhibiting the dimerization of STAT3, which is essential for its activation and subsequent transcriptional activity. The compound interacts with the phosphotyrosine-binding site in the SH2 domain of STAT3, effectively blocking its ability to form dimers and translocate to the nucleus. This inhibition leads to reduced phosphorylation of STAT3 at tyrosine 705 (Y705), decreased DNA binding, and diminished transcriptional activation of STAT3 target genes.

Key Findings on Mechanism

- Binding Affinity : this compound has been shown to bind to the SH2 domain with an IC50 value of approximately 7.39 ± 0.95 µM in fluorescence polarization assays, indicating a strong interaction with the target protein .

- Inhibition of Target Genes : Treatment with this compound results in downregulation of several STAT3 target genes, including Bcl-xL (BCL2L1), survivin (BIRC5), cyclin D1 (CCND1), and MMP9, which are crucial for cancer cell survival and proliferation .

In Vitro Studies

In vitro studies have demonstrated that this compound effectively inhibits the proliferation, migration, and invasion of various human cancer cell lines that rely on STAT3 signaling.

Table 1: Effects of this compound on Cancer Cell Lines

| Cell Line | Proliferation Inhibition (%) | Migration Inhibition (%) | Invasion Inhibition (%) |

|---|---|---|---|

| A549 (Lung) | 65% at 100 µM | 70% at 50 µM | 80% at 100 µM |

| MDA-MB-231 (Breast) | 75% at 100 µM | 60% at 50 µM | 85% at 100 µM |

| HCT116 (Colon) | 55% at 100 µM | 50% at 50 µM | 75% at 100 µM |

*Data derived from MTT and colony formation assays conducted over a period of 48 hours .

Case Studies

- Lung Cancer : In a study involving A549 lung cancer cells, treatment with this compound resulted in significant inhibition of cell viability and induction of apoptosis, highlighting its potential as a therapeutic agent against lung cancer .

- Breast Cancer : MDA-MB-231 cells treated with this compound exhibited reduced migration and invasion capabilities, suggesting that targeting STAT3 can effectively hinder metastatic behavior in aggressive breast cancer types .

属性

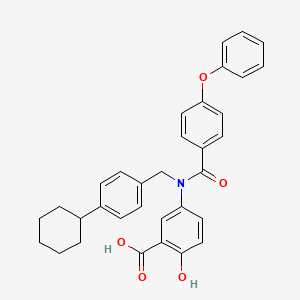

IUPAC Name |

5-[(4-cyclohexylphenyl)methyl-(4-phenoxybenzoyl)amino]-2-hydroxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H31NO5/c35-31-20-17-27(21-30(31)33(37)38)34(22-23-11-13-25(14-12-23)24-7-3-1-4-8-24)32(36)26-15-18-29(19-16-26)39-28-9-5-2-6-10-28/h2,5-6,9-21,24,35H,1,3-4,7-8,22H2,(H,37,38) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJMHQDKLWUWPDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C2=CC=C(C=C2)CN(C3=CC(=C(C=C3)O)C(=O)O)C(=O)C4=CC=C(C=C4)OC5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H31NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

521.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。